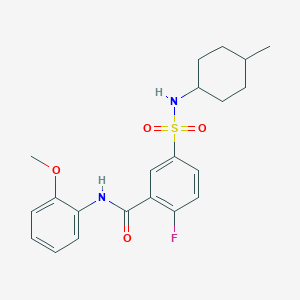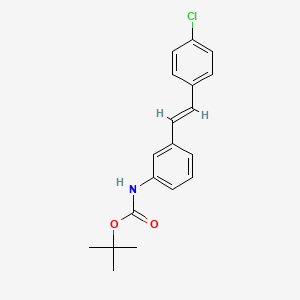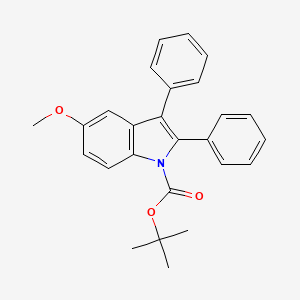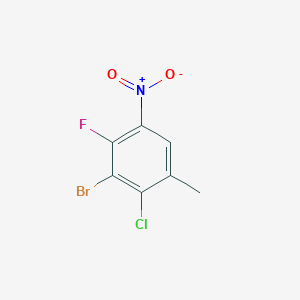
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H3BrClFNO2. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.
Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Major Products
Substitution: Formation of new substituted aromatic compounds.
Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.
Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique substituents.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-chloro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrotoluene
- 3-Bromo-5-fluoro-2-nitrotoluene
Uniqueness
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H4BrClFNO2 |
|---|---|
Molekulargewicht |
268.47 g/mol |
IUPAC-Name |
3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3 |
InChI-Schlüssel |
ZLFIDYZRFMJPJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
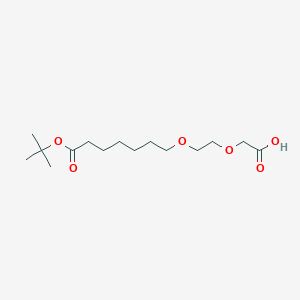
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
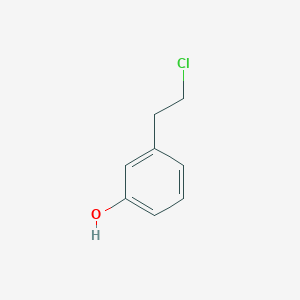
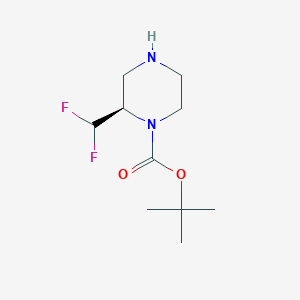
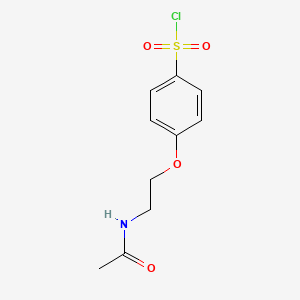
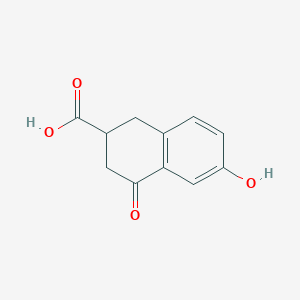
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
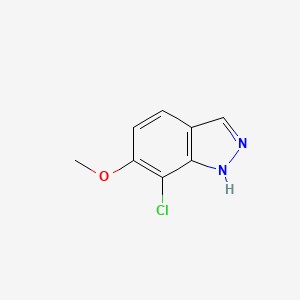
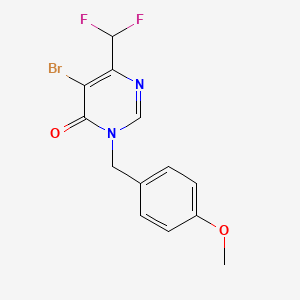
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
